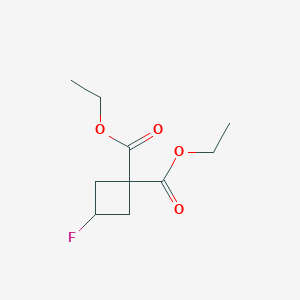![molecular formula C19H22BrN5O2 B2593205 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide CAS No. 1326830-85-6](/img/structure/B2593205.png)
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazine ring and a bromophenyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Anticancer Potential
The synthesis of this compound opens up exciting possibilities in the field of oncology. Researchers have investigated its cytotoxic effects against cancer cells, particularly its impact on cell proliferation. Preliminary studies suggest that it may exhibit promising anticancer properties, making it a candidate for further exploration in targeted therapies .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders. The compound’s structure suggests potential anti-inflammatory properties. Researchers have evaluated its effects on inflammatory pathways, such as NF-κB signaling, and observed promising results. Further investigations are needed to validate its efficacy and safety .
Antimicrobial Applications
Given the rise of antibiotic-resistant pathogens, novel antimicrobial agents are urgently needed. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its inhibitory effects on bacterial growth make it an interesting candidate for developing new antibiotics .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, pose significant challenges. Researchers have explored the compound’s potential neuroprotective properties. It may modulate oxidative stress, enhance neuronal survival, and mitigate neuroinflammation. However, more in-depth studies are necessary to fully understand its mechanisms and therapeutic potential .
Cardiovascular Applications
Cardiovascular diseases remain a global health burden. Preliminary investigations indicate that this compound might influence vascular function and endothelial health. Its vasodilatory effects and potential impact on blood pressure regulation warrant further investigation .
Metabolic Disorders
Metabolic syndrome, diabetes, and obesity are interconnected health issues. The compound’s chemical structure suggests possible interactions with metabolic pathways. Researchers have studied its effects on glucose metabolism, lipid profiles, and insulin sensitivity. Future studies may uncover its role in managing metabolic disorders .
Drug Delivery Systems
The compound’s unique structure could be harnessed for drug delivery applications. Researchers have explored its use as a carrier for targeted drug delivery, utilizing its lipophilic and hydrophilic properties. By conjugating it with therapeutic agents, scientists aim to enhance drug efficacy and minimize side effects .
Toxicity Evaluation
Lastly, comprehensive toxicity assessments are crucial before clinical applications. Researchers have evaluated its toxicity against S. cerevisiae cells, providing initial safety data. Further studies will determine its overall safety profile and potential adverse effects .
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c1-3-9-23(10-4-2)18(26)12-24-19(27)17-11-16(22-25(17)13-21-24)14-5-7-15(20)8-6-14/h5-8,11,13H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYPLAJMSUNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2593124.png)


![2-cyclohexyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2593129.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B2593139.png)
![Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B2593140.png)
![3,4-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2593141.png)
![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2593143.png)